4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone
CAS No.: 256417-26-2
Cat. No.: VC21456803
Molecular Formula: C13H14N4OS
Molecular Weight: 274.34g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 256417-26-2 |
---|---|
Molecular Formula | C13H14N4OS |
Molecular Weight | 274.34g/mol |
IUPAC Name | (4-pyrimidin-2-ylpiperazin-1-yl)-thiophen-2-ylmethanone |
Standard InChI | InChI=1S/C13H14N4OS/c18-12(11-3-1-10-19-11)16-6-8-17(9-7-16)13-14-4-2-5-15-13/h1-5,10H,6-9H2 |
Standard InChI Key | GHAINZYZEWJSEX-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CS3 |
Canonical SMILES | C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CS3 |
Introduction
Chemical Properties and Structure
Chemical Identifiers
4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone is a well-defined organic compound with the following identifiers:
Property | Value |
---|---|
CAS Number | 256417-26-2 |
Molecular Formula | C₁₃H₁₄N₄OS |
Molecular Weight | 274.34 g/mol |
IUPAC Name | (4-pyrimidin-2-ylpiperazin-1-yl)-thiophen-2-ylmethanone |
Standard InChI | InChI=1S/C13H14N4OS/c18-12(11-3-1-10-19-11)16-6-8-17(9-7-16)13-14-4-2-5-15-13/h1-5,10H,6-9H2 |
Standard InChIKey | GHAINZYZEWJSEX-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CS3 |
PubChem Compound ID | 727062 |
Structural Characteristics
The compound consists of three main structural components interconnected in a specific arrangement:
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A 2-thienyl ketone group (thiophen-2-yl methanone)
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A piperazine ring serving as a linker
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A pyrimidin-2-yl substituent
The thiophene ring is connected to the piperazine moiety through a carbonyl bridge, forming an amide functional group. The pyrimidine component is attached directly to the piperazine nitrogen at position 4, creating a symmetrical structural arrangement. This configuration offers multiple points for potential hydrogen bonding and electronic interactions, which are critical for biological activity.
Physical and Chemical Properties
The physical state of 4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone is typically a crystalline solid with specific solubility characteristics in organic solvents. While detailed solubility data is limited in the available literature, the compound contains both hydrophobic (thiophene) and hydrophilic (pyrimidine, carbonyl) moieties, suggesting moderate solubility in polar organic solvents such as dichloromethane, chloroform, and DMSO .
Synthesis and Preparation
The synthesis of 4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone typically employs several established synthetic routes in organic chemistry. Based on related compounds in the literature, potential synthetic strategies include:
Direct Acylation Route
One potential synthetic approach involves the reaction of thiophene-2-carboxylic acid or its activated derivative (acid chloride) with 1-(pyrimidin-2-yl)piperazine. This follows similar chemistry to that described for other thienyl ketones, such as cyclopentyl 2-thienyl ketone, which can be prepared by Friedel-Crafts acylation .
A modified synthetic pathway might involve:
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Activation of thiophene-2-carboxylic acid to form the corresponding acid chloride
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Reaction with 1-(pyrimidin-2-yl)piperazine under appropriate conditions
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Purification of the final product
Alternative Synthetic Approaches
Based on related chemistry for thienyl derivatives, alternative approaches might include:
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Coupling reactions involving thiophene-2-boronic acids or organostannanes with appropriately functionalized piperazine derivatives
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Sequential construction of the heterocyclic systems from simpler precursors
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Palladium-catalyzed cross-coupling reactions to connect the thiophene and piperazine units
The specific synthetic route would typically be chosen based on reagent availability, desired scale, and the need to avoid potential side reactions.
Related Compounds and Structural Analogs
Thienyl Ketone Derivatives
Several structural analogs of 4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone have been reported in the chemical literature:
Compound | CAS Number | Structural Difference |
---|---|---|
Cyclopentyl 2-thienyl ketone | Not specified | Replaces piperazinyl-pyrimidine with cyclopentyl |
4-(2-Pyridyl)piperazinyl 2-thienyl ketone | Not specified | Contains pyridyl instead of pyrimidinyl |
4-(2-Furylcarbonyl)piperazinyl 2-thienyl ketone | Not specified | Contains additional furylcarbonyl group |
2-Thienyl 2'-hydroxyphenyl ketone (C85) | Not specified | Contains hydroxyphenyl instead of piperazinyl-pyrimidine |
Ketone, 4-methyl-2-pyridyl 2-thienyl | 57261-64-0 | Contains 4-methyl-2-pyridyl group |
Pyrimidinylpiperazine Derivatives
The pyrimidinylpiperazine motif found in the target compound is present in various bioactive molecules, particularly in kinase inhibitors. This structural fragment contributes to biological activity through specific hydrogen bonding interactions with target proteins .
Research Applications
Based on its structural features, 4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone may serve various research applications:
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Medicinal Chemistry: As a building block or lead compound in drug discovery programs
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Structure-Activity Relationship Studies: For exploring the effect of structural modifications on biological activity
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Chemical Library Component: As part of diverse compound collections for high-throughput screening
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Synthetic Intermediate: In the preparation of more complex molecules with potential pharmaceutical applications
Spectroscopic Characteristics
Though detailed spectroscopic data specific to 4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone is limited in the available literature, predicted spectroscopic features can be inferred based on its structural components:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals in ¹H NMR would include:
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Thiophene protons (typically 6.9-7.8 ppm)
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Piperazine protons (typically 3.0-4.0 ppm)
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Pyrimidine protons (typically 7.0-9.0 ppm)
In ¹³C NMR, significant signals would include:
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Carbonyl carbon (approximately 190-200 ppm)
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Aromatic carbons from thiophene and pyrimidine rings (120-160 ppm)
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Piperazine carbons (40-50 ppm)
Infrared Spectroscopy
Characteristic IR absorption bands would likely include:
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C=O stretching (approximately 1650-1680 cm⁻¹)
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C=N stretching from pyrimidine (approximately 1580-1600 cm⁻¹)
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C-S stretching from thiophene (approximately 700-800 cm⁻¹)
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C-H stretching from aromatic and aliphatic regions (2800-3100 cm⁻¹)
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